
4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. This particular compound features a benzene ring substituted with a sulfonyl chloride group and an indane moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonic acid.
Chlorination: The sulfonic acid is then converted to the sulfonyl chloride by reacting it with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and yield.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions
4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, ethanol.
Catalysts: Acid or base catalysts for hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
科学的研究の応用
4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the formation of sulfonamides, the compound reacts with amines to form a covalent bond, resulting in the substitution of the chlorine atom.
類似化合物との比較
Similar Compounds
4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonic acid: The precursor to the sulfonyl chloride.
4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonamide: A derivative formed by reaction with amines.
4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonate ester: A derivative formed by reaction with alcohols.
Uniqueness
4-(2,3-Dihydro-1H-inden-5-yl)benzene-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in organic synthesis and scientific research.
特性
CAS番号 |
185098-80-0 |
|---|---|
分子式 |
C15H13ClO2S |
分子量 |
292.8 g/mol |
IUPAC名 |
4-(2,3-dihydro-1H-inden-5-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H13ClO2S/c16-19(17,18)15-8-6-12(7-9-15)14-5-4-11-2-1-3-13(11)10-14/h4-10H,1-3H2 |
InChIキー |
VGYWJFBYUPWVOQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


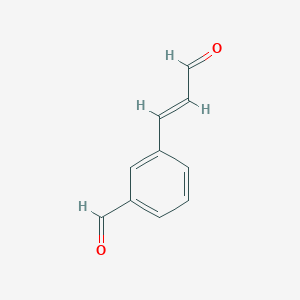
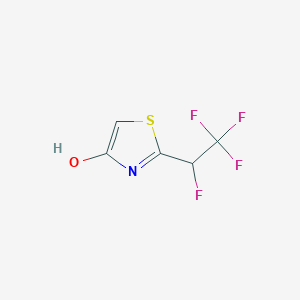
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
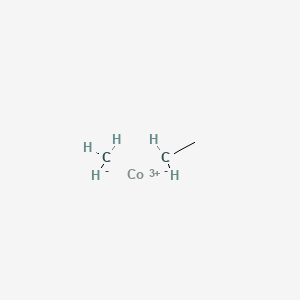
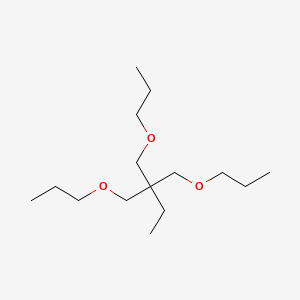
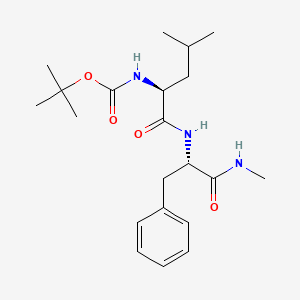
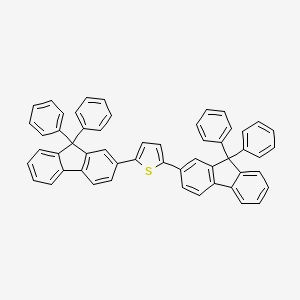
![2,2'-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12569127.png)
![2,2'-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol]](/img/structure/B12569132.png)
![5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde](/img/structure/B12569143.png)
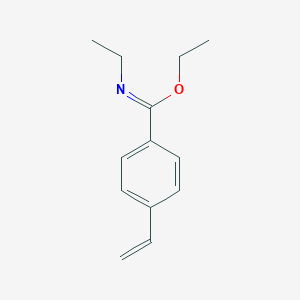
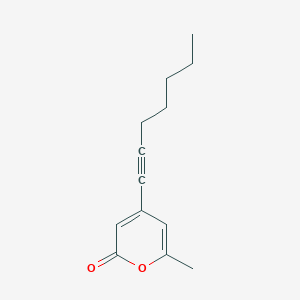
![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)
